2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Description
¹H NMR (400 MHz, CDCl₃) :
- Aromatic protons : Doublets at δ 7.45–7.50 ppm (ortho to Br) and δ 6.85–6.90 ppm (meta to Br).
- Ethylamine backbone :
- N–CH₂CH₂–O triplet at δ 3.65–3.75 ppm (J = 6.2 Hz).
- N–(CH₂CH₃)₂ quartet at δ 2.60–2.70 ppm (J = 7.1 Hz).
- Diethyl groups :
–CH₂CH₃ triplets at δ 1.10–1.25 ppm.
¹³C NMR (100 MHz, CDCl₃) :
- Aromatic carbons: C–Br (δ 122.5 ppm), C–O (δ 158.2 ppm).
- Ethylamine backbone: N–CH₂ (δ 48.3 ppm), O–CH₂ (δ 67.8 ppm).
- Diethyl groups: CH₂ (δ 44.1 ppm), CH₃ (δ 12.9 ppm).
FTIR (cm⁻¹) :
- C–Br stretch: 560–610 (strong).
- C–O–C asymmetric stretch: 1,240–1,260.
- N–H stretch (amine salt): 2,500–2,700 (broad).
Mass Spectrometry (ESI+) :
- Molecular ion: m/z 272.1 [M–Cl]⁺ (calculated: 272.08).
- Fragments:
- m/z 171.0 (loss of diethylamine).
- m/z 93.0 (bromophenoxy ion).
Table 2: Key spectroscopic assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 7.48 (d) | Aromatic H ortho to Br |
| ¹³C NMR | δ 158.2 | C–O (ether) |
| FTIR | 1,250 | C–O–C stretch |
Computational Chemistry Approaches for Molecular Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
- Electrostatic potential : The bromine atom exhibits a σ-hole (+0.25 e), facilitating interactions with chloride.
- Frontier molecular orbitals :
- HOMO localized on the aromatic ring (–8.2 eV).
- LUMO localized on the ethylamine chain (–1.5 eV).
- Solvation effects : Polar solvents (e.g., water) stabilize the ionic form by 12.3 kcal/mol compared to the free base.
Molecular dynamics simulations suggest the hydrochloride salt adopts a layered crystal lattice with alternating organic cations and chloride anions, consistent with analogs like 2-(2-bromophenoxy)-N,N-diethylethanamine.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVIJUCNRKCUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638426 | |
| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14233-26-2 | |
| Record name | NSC159498 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(4-bromophenoxy)ethanamine Intermediate
The key intermediate, 2-(4-bromophenoxy)ethanamine, is commonly prepared by reduction of 2-(4-bromophenoxy)acetonitrile using borane complexes such as borane-dimethyl sulfide (BH3·DMS) or borane-tetrahydrofuran (BH3·THF). The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under controlled temperature conditions (0 °C to reflux) to ensure high yield and purity.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of 2-(4-bromophenoxy)acetonitrile | BH3·DMS or BH3·THF in THF, 0 °C to reflux, 1.5–14 h | 80.9–100 | Reaction monitored by LC-MS; quenching with methanol or HCl; purification by extraction and chromatography |
| Work-up | Acid-base extraction with 2M HCl and NaOH; multiple ether extractions; drying over Na2SO4 | - | Ensures removal of impurities and isolation of free amine |
This method yields the amine as a pale yellow liquid with high purity (up to 97.9%) and is scalable for preparative purposes. The use of borane complexes is preferred due to their selectivity and mild reaction conditions, minimizing side reactions.
Alkylation to Form N,N-Diethyl Substituted Ethanamine
The next step involves alkylation of the 2-(4-bromophenoxy)ethanamine intermediate to introduce the N,N-diethyl groups, forming 2-(4-bromophenoxy)-N,N-diethylethanamine. This is typically achieved by nucleophilic substitution using diethylamine or diethylaminoethyl reagents under basic conditions.
| Step | Reagents & Conditions | Solvent | Base | Temperature | Notes |
|---|---|---|---|---|---|
| Alkylation | Diethylamine or Et2NCH2CH2OH | Acetone, DMF, or ethanol | K2CO3, Cs2CO3, Na2CO3, KOH, or NaOH | 40–80 °C | Copper catalysts may be used to facilitate reaction; reaction time varies |
The reaction proceeds via nucleophilic substitution on a suitable halide or protected intermediate, often requiring a copper catalyst and base to improve yield and selectivity. The choice of solvent and base is critical to optimize reaction kinetics and minimize side products.
Formation of Hydrochloride Salt
The free base 2-(4-bromophenoxy)-N,N-diethylethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in methanol or an appropriate solvent. This step enhances the compound’s solubility and stability for storage and application.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Salt formation | HCl in methanol or aqueous solution | Slow addition to free base; concentration under reduced pressure; trituration with diethyl ether to purify |
This process yields the hydrochloride salt as a solid, suitable for handling and further use in research or synthesis.
| Step No. | Reaction | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Reduction of 2-(4-bromophenoxy)acetonitrile to 2-(4-bromophenoxy)ethanamine | BH3·DMS or BH3·THF | THF | 0 °C to reflux | 80.9–100 | Quenching with MeOH or HCl; purification by extraction and chromatography |
| 2 | Alkylation to 2-(4-bromophenoxy)-N,N-diethylethanamine | Diethylamine, Cu catalyst, base (K2CO3, Cs2CO3, etc.) | Acetone, DMF, or ethanol | 40–80 °C | Variable, optimized by conditions | Copper catalyst improves yield; base choice critical |
| 3 | Formation of hydrochloride salt | HCl in methanol or aqueous | Methanol or suitable solvent | Ambient | Quantitative | Enhances solubility and stability |
The borane-mediated reduction of nitriles to primary amines is a well-established, high-yielding method that preserves the bromophenoxy moiety without dehalogenation or side reactions.
Alkylation reactions benefit from the use of copper catalysts and carbonate bases, which facilitate nucleophilic substitution under mild conditions, reducing byproduct formation.
The hydrochloride salt formation is straightforward but requires careful control of acid addition and solvent removal to obtain a pure, stable product.
Reaction monitoring by LC-MS and purification by column chromatography or extraction are essential to ensure product purity and reproducibility.
Alternative synthetic routes may involve protection/deprotection strategies for the phenol group or different halide intermediates, but the described methods represent the most efficient and scalable approaches documented in the literature.
The preparation of 2-(4-bromophenoxy)-N,N-diethylethanamine; hydrochloride is effectively achieved through a sequence of reduction of 2-(4-bromophenoxy)acetonitrile to the corresponding ethanamine, followed by alkylation to introduce the diethylamino group, and final conversion to the hydrochloride salt. The use of borane complexes for reduction and copper-catalyzed alkylation under basic conditions are key to obtaining high yields and purity. These methods are supported by detailed experimental data and are suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethylamine group can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyethanol derivatives.
Oxidation: Formation of amides or nitriles.
Reduction: Formation of phenol derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)-N,N-diethylethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Table 1: Structural and Functional Comparison of 2-(4-Bromophenoxy)-N,N-diethylethanamine Hydrochloride and Analogs
Key Structural and Functional Differences:
Substituent Effects: Halogen Type: The bromine atom in the target compound provides greater steric bulk and electronegativity compared to chlorine in CDEAH or the chlorophenylthio analog . This may enhance van der Waals interactions in hydrophobic pockets. Linker Group: Replacement of the phenoxy oxygen with sulfur (e.g., 4-chlorophenylthio) increases lipophilicity and alters metabolic stability, as thioethers are prone to oxidation .
Backbone Modifications: Cyclobutanamine vs. Diphenylmethoxy (Bromazine): The diphenylmethoxy group in Bromazine increases aromatic surface area, likely improving blood-brain barrier penetration for CNS-targeted antihistaminic effects .
Biological Activity: Alkylation vs. Receptor Modulation: CDEAH’s chloroethyl group enables nucleobase alkylation, making it effective against PARP1-deficient cancers , whereas Clomiphene’s diphenylethylene structure facilitates estrogen receptor antagonism . Sigma-1 Receptor Targeting: The isoxazole-linked bromophenoxy compound () demonstrates how heterocyclic appendages can redirect activity toward neurological targets .
Physicochemical Properties :
- Molecular Weight and Solubility : Heavier compounds like Clomiphene (598.1 g/mol) exhibit lower solubility, necessitating citrate salt formulations for bioavailability . In contrast, CDEAH (172.1 g/mol) is smaller and more reactive, favoring rapid alkylation .
Research Findings and Mechanistic Insights
- Alkylation Potential: CDEAH’s chloroethyl group efficiently alkylates DNA nucleobases, inducing synthetic lethality in PARP1-deficient tumors . The target compound’s bromophenoxy group may exhibit milder alkylation capacity due to bromine’s lower leaving-group ability compared to chlorine.
- Receptor Binding: Bromazine’s diphenylmethoxy group mimics endogenous ligands, enhancing histamine H1 receptor antagonism . Similarly, Clomiphene’s structural similarity to tamoxifen enables ERα binding, as shown in docking studies .
- Metabolic Stability: Sulfur-containing analogs (e.g., 4-chlorophenylthio) may undergo faster hepatic clearance via sulfoxidation, reducing half-life compared to oxygen-linked phenoxy compounds .
Biological Activity
2-(4-Bromophenoxy)-N,N-diethylethanamine; hydrochloride, also known by its CAS number 14233-26-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenoxy group attached to a diethylaminoethyl chain. Its chemical structure can be represented as follows:
- Molecular Formula : C12H18BrClN2O
- Molecular Weight : 303.64 g/mol
The biological activity of 2-(4-bromophenoxy)-N,N-diethylethanamine; hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The presence of the bromophenoxy group enhances its lipophilicity, allowing it to penetrate cell membranes effectively. It is believed to act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that it may have mood-enhancing properties, potentially acting on serotonin and norepinephrine pathways.
- Antimicrobial Activity : Some investigations have reported that it possesses antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Mood enhancement in animal models | |
| Antimicrobial | Inhibition of growth in bacterial cultures | |
| Neuroprotective | Reduction in oxidative stress markers |
Case Study 1: Antidepressant Potential
A study conducted on rodent models demonstrated that administration of 2-(4-bromophenoxy)-N,N-diethylethanamine; hydrochloride resulted in significant improvements in depression-like behaviors. The compound was found to increase levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of traditional antidepressants.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential for development into an antimicrobial agent.
Case Study 3: Neuroprotection
Research published in a neuropharmacology journal highlighted the neuroprotective effects of the compound in models of oxidative stress. The compound was shown to significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential for therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-bromophenoxy)-N,N-diethylethanamine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of 4-bromophenol with 2-chloro-N,N-diethylethanamine hydrochloride under basic conditions (e.g., KOH or K₂CO₃). For example, a similar reaction using 2-(diethylamino)ethanol and 1-bromo-3-phenylpropane yielded 36% product after column chromatography . Adjusting solvent (e.g., toluene or DMF), temperature (60–80°C), and stoichiometry (1:1.5 molar ratio of phenol to alkylating agent) can improve yields. Purification typically involves acid-base extraction and recrystallization .
Q. How can the purity of this compound be validated, and what analytical techniques are critical for characterization?
- Methodology : Use HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to assess purity (>98%). Structural confirmation requires ¹H/¹³C NMR (e.g., δ 1.10 ppm for diethyl groups, δ 6.8–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺ ~370.71 Da). FT-IR can confirm the presence of amine hydrochloride (N–H stretch ~2500 cm⁻¹) .
Q. What are the common impurities in its synthesis, and how are they controlled?
- Methodology : Impurities include unreacted 4-bromophenol or incomplete alkylation byproducts (e.g., monoethyl derivatives). Process controls involve monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and quenching excess alkylating agents with aqueous Na₂S₂O₃. Pharmacopeial standards (e.g., USP) recommend limits for related substances (<0.1%) .
Advanced Research Questions
Q. How does the bromophenoxy moiety influence receptor binding affinity in pharmacological studies?
- Methodology : The 4-bromo substituent enhances lipophilicity and electron-withdrawing effects, potentially increasing binding to CNS targets (e.g., histamine or serotonin receptors). Competitive radioligand assays (e.g., using ³H-labeled antagonists) can quantify affinity (Ki values). Compare with analogs (e.g., 4-chloro or 4-methyl derivatives) to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, pH). Validate findings using orthogonal assays (e.g., functional cAMP assays vs. binding studies). Meta-analyses of published data (e.g., IC₅₀ ranges for enzyme inhibition) and computational docking (AutoDock Vina) can identify confounding factors like stereochemistry or solvent effects .
Q. How can computational modeling predict the compound’s metabolic stability and toxicity?
- Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate metabolic pathways (e.g., CYP450 oxidation of the ethylamine group) and toxicity endpoints (e.g., hepatotoxicity). Molecular dynamics simulations (AMBER) can model interactions with metabolic enzymes like CYP3A4 .
Q. What is the role of this compound in designing photoaffinity probes for target identification?
- Methodology : Introduce a photoreactive group (e.g., diazirine) at the ethanamine chain. UV irradiation (365 nm) crosslinks the probe to target proteins, followed by pull-down assays and LC-MS/MS for identification. Validate specificity using knockout cell lines .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
